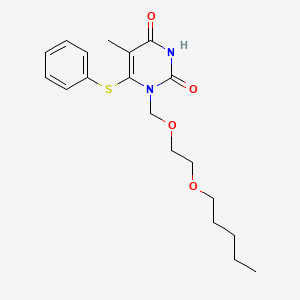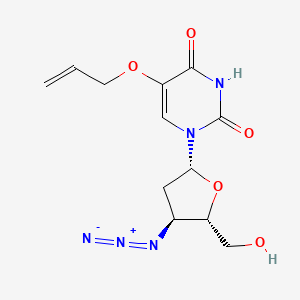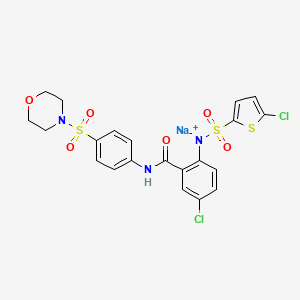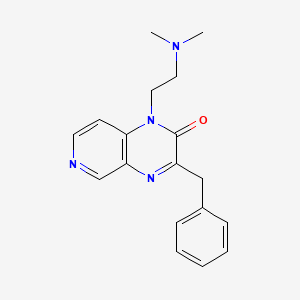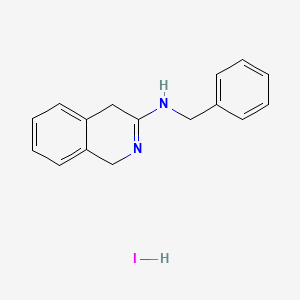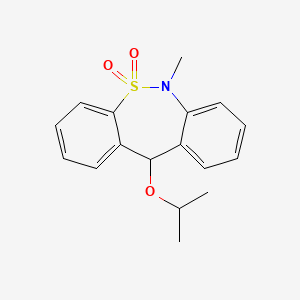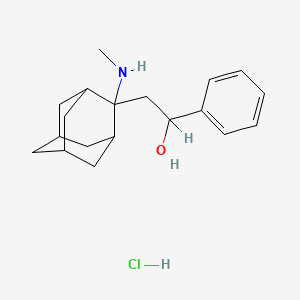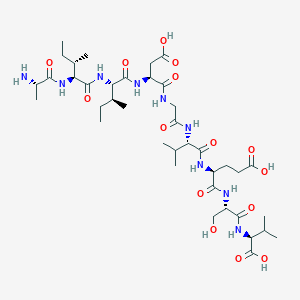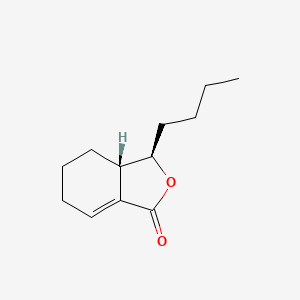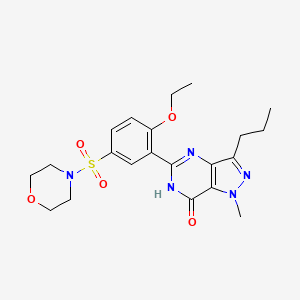![molecular formula C22H26N4O4 B12785219 4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione CAS No. 65271-81-0](/img/structure/B12785219.png)
4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 270924 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 270924 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Common synthetic routes include multi-step organic synthesis, which may involve reactions such as nucleophilic substitution, oxidation, and reduction.
Industrial Production Methods
Industrial production of NSC 270924 is scaled up from laboratory methods, with optimizations to improve efficiency and reduce costs. This often involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 270924 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: NSC 270924 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong acids or bases, and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
NSC 270924 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor or activator of specific biochemical pathways.
Industry: Utilized in the development of new materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of NSC 270924 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound may bind to enzymes, receptors, or other proteins, altering their activity and thus influencing physiological processes.
Comparaison Avec Des Composés Similaires
NSC 270924 can be compared with other compounds that have similar structures or functions. Some similar compounds include:
NSC 123456: Known for its role in similar biochemical pathways.
NSC 789012: Shares structural similarities and has comparable applications in research and industry.
The uniqueness of NSC 270924 lies in its specific binding affinities and the distinct pathways it influences, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
65271-81-0 |
|---|---|
Formule moléculaire |
C22H26N4O4 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione |
InChI |
InChI=1S/C22H26N4O4/c27-11-8-23-5-6-24-16-13-17-20(25-7-9-26(17)10-12-28)19-18(16)21(29)14-3-1-2-4-15(14)22(19)30/h1-4,13,23-25,27-28H,5-12H2 |
Clé InChI |
NRNLGFHOVQJINB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=C(N1)C3=C(C(=C2)NCCNCCO)C(=O)C4=CC=CC=C4C3=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


